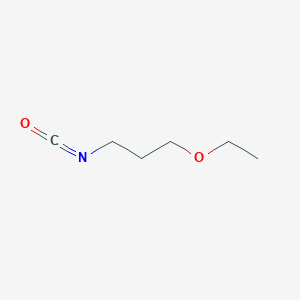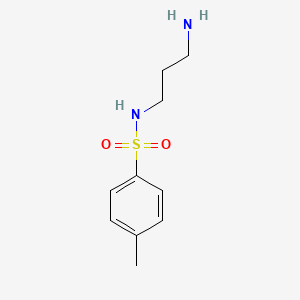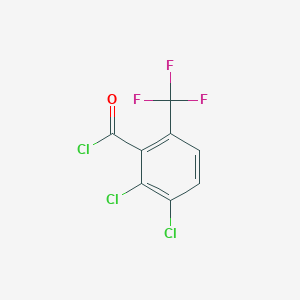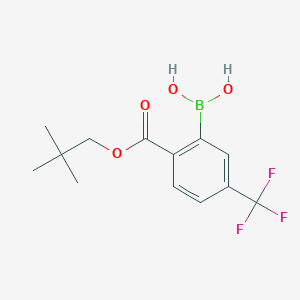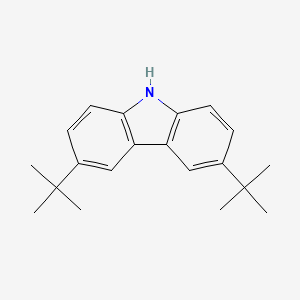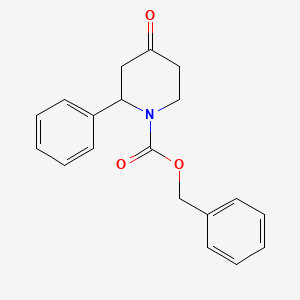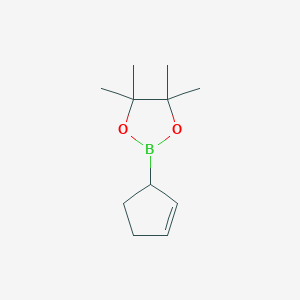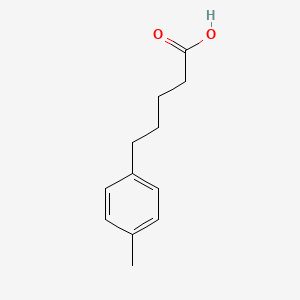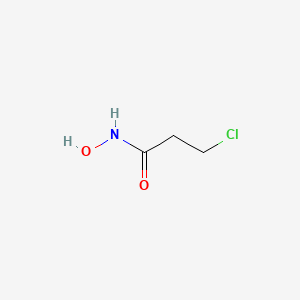![molecular formula C10H10BrClN2O2 B1356258 6-クロロイミダゾ[1,2-a]ピリジン-2-カルボン酸エチル 塩酸塩 CAS No. 1177351-45-9](/img/structure/B1356258.png)
6-クロロイミダゾ[1,2-a]ピリジン-2-カルボン酸エチル 塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 6-chloroimidazo[1,2-A]pyridine-2-carboxylate hydrobromide is a chemical compound with a molecular formula of C10H9ClN2O2. It is a derivative of imidazo[1,2-A]pyridine, a class of compounds known for their diverse biological activities and applications in medicinal chemistry
科学的研究の応用
Ethyl 6-chloroimidazo[1,2-A]pyridine-2-carboxylate hydrobromide has several scientific research applications:
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-chloroimidazo[1,2-A]pyridine-2-carboxylate hydrobromide typically involves the reaction of 6-chloroimidazo[1,2-A]pyridine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ethyl chloroformate . The product is then purified by recrystallization from a suitable solvent, such as ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of Ethyl 6-chloroimidazo[1,2-A]pyridine-2-carboxylate hydrobromide may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can also enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
Ethyl 6-chloroimidazo[1,2-A]pyridine-2-carboxylate hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The imidazo[1,2-A]pyridine ring can undergo oxidation to form N-oxides, which may exhibit different biological activities.
Reduction Reactions: The compound can be reduced to form derivatives with different electronic properties and reactivity.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles.
Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted imidazo[1,2-A]pyridine derivatives with potential biological activities.
Oxidation Reactions: N-oxide derivatives with altered electronic properties and reactivity.
Reduction Reactions: Reduced derivatives with different functional groups and reactivity.
作用機序
The mechanism of action of Ethyl 6-chloroimidazo[1,2-A]pyridine-2-carboxylate hydrobromide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and modulate signaling pathways, leading to its observed biological effects . For example, it may inhibit the activity of kinases involved in cell proliferation, thereby exhibiting anticancer properties .
類似化合物との比較
Ethyl 6-chloroimidazo[1,2-A]pyridine-2-carboxylate hydrobromide can be compared with other similar compounds, such as:
Ethyl 6-bromoimidazo[1,2-A]pyridine-2-carboxylate: Similar structure but with a bromine atom instead of chlorine, which may result in different reactivity and biological activity.
Ethyl 6-iodoimidazo[1,2-A]pyridine-2-carboxylate: Contains an iodine atom, which can influence its electronic properties and reactivity.
Ethyl 6-methylimidazo[1,2-A]pyridine-2-carboxylate: Substitution with a methyl group, leading to different steric and electronic effects.
特性
IUPAC Name |
ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate;hydrobromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2.BrH/c1-2-15-10(14)8-6-13-5-7(11)3-4-9(13)12-8;/h3-6H,2H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAFZYURXJDFHTM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C=C(C=CC2=N1)Cl.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.55 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
